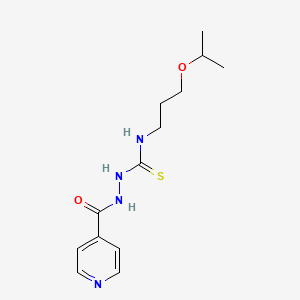![molecular formula C19H16FN3O2 B4624306 2-[(4-fluorophenyl)amino]-N-(3-methoxyphenyl)nicotinamide](/img/structure/B4624306.png)
2-[(4-fluorophenyl)amino]-N-(3-methoxyphenyl)nicotinamide
Vue d'ensemble
Description
Nicotinamide derivatives, including structures similar to 2-[(4-fluorophenyl)amino]-N-(3-methoxyphenyl)nicotinamide, are of significant interest in various fields of chemistry and pharmacology due to their diverse biological activities and potential therapeutic applications. These compounds are often investigated for their role in modulating biological pathways and as intermediates in organic synthesis.
Synthesis Analysis
The synthesis of nicotinamide derivatives typically involves nucleophilic substitution reactions, Lewis acid-promoted displacement, and the use of organo cuprates. For example, Abdel-Aziz (2007) described the synthesis of trisubstituted nicotinic acid and nicotinamide derivatives through Lewis acid-promoted nucleophilic displacement reactions with organo cuprates, followed by hydrolysis (Abdel-Aziz, 2007).
Molecular Structure Analysis
The molecular structure of nicotinamide derivatives is characterized by their planarity and the presence of hydrogen bonding. Studies on related compounds have shown that even slight modifications in the molecular structure can significantly affect their crystalline arrangement and electronic structure, as demonstrated by Cobo et al. (2008) (Cobo et al., 2008).
Applications De Recherche Scientifique
Antineoplastic Activities
2-[(4-fluorophenyl)amino]-N-(3-methoxyphenyl)nicotinamide, a derivative of nicotinamide, has been explored for its potential antineoplastic activities. Research on various nicotinamide derivatives has indicated moderate activity against certain types of leukemia, suggesting their utility in cancer treatment (Oettgen et al., 1960; Ross, 1967).
Pharmacological Properties
Nicotinamide derivatives have been studied for their pharmacological properties, including their interaction with enzymes and receptors. For instance, YM-244769, a derivative closely related to 2-[(4-fluorophenyl)amino]-N-(3-methoxyphenyl)nicotinamide, has shown promise as a Na+/Ca2+ exchange inhibitor with potential neuroprotective effects (Iwamoto & Kita, 2006).
Metabolic Effects
Investigations into the metabolic effects of nicotinamide and its derivatives, including 2-[(4-fluorophenyl)amino]-N-(3-methoxyphenyl)nicotinamide, have revealed significant insights. These compounds play a crucial role in cellular metabolism and bioenergetics, as demonstrated in studies involving human cancer cells (Tolstikov et al., 2014).
Herbicidal Activity
Research has also been conducted on the use of nicotinamide derivatives in agriculture, particularly in the development of herbicides. Compounds similar to 2-[(4-fluorophenyl)amino]-N-(3-methoxyphenyl)nicotinamide have shown effective herbicidal activities against various plant species (Yu et al., 2021).
Synthesis and Chemical Analysis
The synthesis and structural analysis of nicotinamide derivatives have been pivotal in understanding their potential applications. Studies have focused on their chemical properties, synthesis processes, and interactions with other compounds (Shi et al., 1996; Cobo et al., 2008).
Propriétés
IUPAC Name |
2-(4-fluoroanilino)-N-(3-methoxyphenyl)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN3O2/c1-25-16-5-2-4-15(12-16)23-19(24)17-6-3-11-21-18(17)22-14-9-7-13(20)8-10-14/h2-12H,1H3,(H,21,22)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGYIDVJHQWRSPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=C(N=CC=C2)NC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-fluoroanilino)-N-(3-methoxyphenyl)nicotinamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(4-bromophenyl)-2-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-4(3H)-quinazolinone](/img/structure/B4624236.png)
![N~2~-cyclohexyl-N~2~-(methylsulfonyl)-N~1~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4624271.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-morpholinyl)benzamide](/img/structure/B4624274.png)
![4-butoxy-N-[2-(3-methoxyphenoxy)ethyl]benzamide](/img/structure/B4624279.png)
![N-cyclopentyl-N'-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]urea](/img/structure/B4624283.png)
![2,5-dichloro-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B4624291.png)
![N-[2-methyl-1-(4-methyl-5-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)propyl]benzamide](/img/structure/B4624295.png)

![N-({[2-(4-benzoyl-1-piperazinyl)phenyl]amino}carbonothioyl)-3-chloro-4-methylbenzamide](/img/structure/B4624308.png)
![(4-{[1-(5-chloro-2-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid](/img/structure/B4624312.png)
![N-(1-ethyl-1H-benzimidazol-2-yl)-2,3,5,6-tetramethyl-N-[(2,3,5,6-tetramethylphenyl)sulfonyl]benzenesulfonamide](/img/structure/B4624317.png)
![3-{[(4-ethylphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4624325.png)
![3-[(4-ethoxyphenyl)amino]-1-(2-furyl)-2-propen-1-one](/img/structure/B4624329.png)